Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Catalog No.
S8341061
CAS No.
M.F
C8H6ClF3N2O2
M. Wt
254.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-car...

Product Name

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

IUPAC Name

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.59 g/mol

InChI

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-5(8(10,11)12)14-7(9)13-4/h3H,2H2,1H3

InChI Key

LJZHVJNOQQFUIW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms located at positions 1 and 3. The molecule is characterized by the presence of a chlorine atom at position 2, a trifluoromethyl group at position 6, and an ethyl ester group linked to the pyrimidine ring at position 4. Its molecular formula is C8H6ClF3N2O2C_8H_6ClF_3N_2O_2 with a molecular weight of approximately 254.6 g/mol .

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activity, making it an interesting subject for research in pharmaceutical and agricultural applications .

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium thiolate in polar aprotic solvents.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield ethanol and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids in suitable solvents like toluene or ethanol.

The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate typically begins with 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The hydroxyl group is substituted with chlorine using phosphorus oxychloride under reflux conditions. This method allows for efficient conversion while maintaining high yields . In industrial settings, continuous flow processes may be employed to optimize reaction conditions and product consistency.

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting viral infections, cancer treatment, and inflammatory diseases.
  • Agrochemicals: The compound is used in developing herbicides and fungicides due to its ability to disrupt biological pathways in pests.
  • Material Science: It is utilized in synthesizing advanced materials with specific electronic properties.

Although detailed interaction studies specific to ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate are scarce, compounds with similar structures often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of biochemical pathways, making them valuable in drug discovery and development.

Several compounds share structural similarities with ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate:

Compound NameCAS NumberSimilarity Index
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate187035-79-60.78
Ethyl 2-chloro-4-(trifluoromethyl)pyridine-5-carboxylateN/A0.68
Ethyl 2-chloropyrimidine-5-carboxylateN/A0.74
Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylateN/A0.64
Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylateN/A0.73

Uniqueness

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is distinguished by its specific substitution pattern on the pyrimidine ring, particularly the combination of chlorine and trifluoromethyl groups at positions that influence its reactivity and biological activity compared to its analogs. This unique configuration could lead to novel interactions within biological systems or enhanced efficacy as a therapeutic agent .

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

254.0069896 g/mol

Monoisotopic Mass

254.0069896 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-04-15

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